4-Amino-1,3,5-triazinan-2-one
Description
Academic Significance of the 1,3,5-Triazinane (B94176) Scaffold
The 1,3,5-triazine (B166579) scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. researchgate.net It is crucial to distinguish between the aromatic, unsaturated 1,3,5-triazine ring and its saturated counterpart, the 1,3,5-triazinane ring. The vast majority of academic literature focuses on the aromatic 1,3,5-triazine system due to its structural resemblance to endogenous purines and pyrimidines. acs.org This similarity has made 1,3,5-triazine derivatives a rich source of pharmacologically active agents.
Derivatives of the 1,3,5-triazine core exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. researchgate.netnih.govresearchgate.netresearchgate.net The triazine ring serves as a versatile and modular scaffold, allowing for the strategic placement of various functional groups at its three substitution sites (positions 2, 4, and 6). acs.orgresearchgate.net This modularity is often exploited in combinatorial chemistry to generate large libraries of compounds for drug discovery programs. researchgate.netacs.org For instance, the sequential and controlled substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a common and efficient method for synthesizing a wide array of mono-, di-, and trisubstituted triazine derivatives. researchgate.netnih.gov This synthetic accessibility has cemented the 1,3,5-triazine scaffold's importance in the development of therapeutic agents, herbicides, and reactive dyes. researchgate.netwikipedia.org While the saturated 1,3,5-triazinane scaffold is less prominent in the literature, it represents a fundamental heterocyclic structure from which various functionalized molecules can be derived.
Nomenclature and Fundamental Structural Characteristics of 4-Amino-1,3,5-triazinan-2-one
The systematic IUPAC name, this compound, precisely describes the molecular architecture of the compound.
1,3,5-Triazinane: This root indicates a six-membered heterocyclic ring composed of three carbon atoms and three nitrogen atoms at positions 1, 3, and 5. The "-an-" suffix specifies that the ring is fully saturated, containing only single bonds.
-2-one: This suffix denotes the presence of a carbonyl group (C=O) at the second position of the triazinane ring.
4-Amino: This prefix indicates that an amino group (-NH₂) is attached to the carbon atom at the fourth position.
The fundamental structure is therefore a saturated heterocyclic lactam. A key characteristic of such structures is the potential for lactam-lactim tautomerism, where the compound can exist in equilibrium between the keto (lactam) form and the enol (lactim) form (4-amino-6-hydroxy-1,4,5,6-tetrahydro-1,3,5-triazine). Studies on analogous compounds, such as 4-chloro-6-(R,R′-amino)-1,3,5-triazin-2(1H)-ones, have shown through spectral and calculation methods that they exist predominantly in the lactam (keto) form in the solid state. researchgate.net
It is important to differentiate this saturated compound from its more widely studied unsaturated analog, 4-amino-1,3,5-triazin-2(1H)-one, which is also known as 5-azacytosine. pharmaffiliates.com
| Property | Value |
|---|---|
| Molecular Formula | C₃H₆N₄O |
| Molar Mass | 114.11 g/mol |
| Canonical SMILES | C1NC(=O)NC(N)N1 |
| Synonyms | Hexahydro-2-oxo-1,3,5-triazin-4-amine |
Overview of Key Academic Research Avenues for this compound
Specific academic research focusing exclusively on this compound is not widely available in current literature. However, the extensive research on closely related 1,3,5-triazine derivatives provides a clear framework for potential research avenues for this saturated analog.
Chemical Synthesis: A primary area of investigation would be the development of efficient synthetic routes. Synthetic strategies could be adapted from established methods for substituted triazines. One potential approach involves the selective hydrolysis of a di-substituted precursor. For example, the synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones has been achieved through the selective substitution of a single chlorine atom in 2-(R,R′-amino)-4,6-dichloro-1,3,5-triazines with a hydroxide (B78521) ion. researchgate.net This suggests that a similar pathway could be explored to produce the title compound.
Structural and Tautomeric Analysis: Detailed structural elucidation would be a critical research goal. This would involve the use of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside computational modeling. researchgate.netacs.org Such studies would confirm the connectivity of the molecule and, importantly, investigate the lactam-lactim tautomeric equilibrium, which is a known characteristic of related hydroxy-substituted triazines. researchgate.net
Biological Activity Screening: The most significant research avenue would be the exploration of the compound's biological properties. The 1,3,5-triazine scaffold is a "privileged" structure in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.netnih.govresearchgate.net The unsaturated analog, 5-azacytosine, and its riboside derivative, azacitidine, are well-known for their use as anticancer agents that function as DNA methyltransferase inhibitors. epa.gov This provides a strong rationale for investigating the potential anticancer activity of this compound. Furthermore, various 1,3,5-triazine derivatives have been developed as potent and selective enzyme inhibitors, suggesting that screening against various kinases and other enzymes would be a logical step in characterizing its bioactivity. researchgate.netnih.govnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H8N4O |
|---|---|
Molecular Weight |
116.12 g/mol |
IUPAC Name |
4-amino-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C3H8N4O/c4-2-5-1-6-3(8)7-2/h2,5H,1,4H2,(H2,6,7,8) |
InChI Key |
PGKBDDFXNZFTPE-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(NC(=O)N1)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Classical Approaches to 4-Amino-1,3,5-triazinan-2-one Synthesis
Historically, the synthesis of amino-substituted triazinones has often commenced from readily available starting materials like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.gov The stepwise nucleophilic substitution of the chlorine atoms with different amines and subsequently a hydroxyl group is a common strategy. nih.govmdpi.com The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a degree of control over the substitution pattern. nih.govmdpi.com For instance, the first substitution can often be carried out at low temperatures (0-5 °C), the second at room temperature, and the third at elevated temperatures. mdpi.comnih.gov
Another classical approach involves the trimerization of nitriles, such as cyanogen (B1215507) chloride or cyanamide, to form the symmetrical 1,3,5-triazine (B166579) ring. wikipedia.org While effective for producing symmetrical triazines, creating unsymmetrical derivatives like this compound through this method can be more challenging. The Pinner triazine synthesis, which utilizes the reaction of an alkyl or aryl amidine with phosgene, represents another foundational method in triazine chemistry. wikipedia.org
Novel Synthetic Routes for the 1,3,5-Triazinan-2-one Core
More recent research has focused on developing novel and more efficient synthetic routes to the 1,3,5-triazinan-2-one core and its amino-substituted analogues. One innovative approach involves the nucleophilic aromatic substitution of hydrogen in 1,3,5-triazine, which circumvents the need for halogenated precursors. uantwerpen.be This method allows for the direct introduction of amino and alkylamino groups without decomposition of the triazine ring. uantwerpen.be
Multi-component reactions have also emerged as a powerful tool for the one-pot synthesis of complex triazine derivatives. For example, a catalyst-free, three-component reaction of arylaldehydes, thiourea (B124793), and orthoformates has been developed to produce 1,3,5-triazine-2,4-dithione derivatives, which can be seen as structural analogues of the triazinone core. nih.gov This strategy is notable for its operational simplicity and the use of readily available starting materials. nih.gov
Furthermore, methods for the synthesis of unsymmetrical 1,3,5-triazin-2-amines have been reported using a three-component reaction of imidates, guanidines, and amides or aldehydes with cesium carbonate as the base. organic-chemistry.org This approach offers good yields and tolerates a wide range of functional groups. organic-chemistry.org
Derivatization Strategies for this compound Analogues
The derivatization of the this compound scaffold is crucial for tuning its chemical properties and biological activities. A primary strategy involves the reaction of a substituted triazine with various nucleophiles. For example, starting with a disubstituted triazine, the remaining reactive site can be functionalized with a wide array of amines, alcohols, or thiols. csic.es
A common precursor for derivatization is a di-substituted triazine containing two chlorine atoms. Selective hydrolysis of one chlorine atom can yield a triazinone, which can then be further modified. researchgate.net For instance, 2-amino-4,6-dichloro-1,3,5-triazines can be selectively hydrolyzed to the corresponding 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones, which are valuable intermediates for further synthesis. researchgate.net
Another versatile method for creating diverse analogues is the reaction of hydrazino-substituted triazines with aldehydes to form hydrazone derivatives. nih.gov This approach allows for the introduction of a wide variety of aryl and heteroaryl groups. Additionally, amino acid derivatives of 1,3,5-triazine have been synthesized by reacting 2-chloro-4,6-disubstituted triazines with amino acids. nih.gov
The following table showcases examples of derivatization strategies:
| Starting Material | Reagent(s) | Product Type | Reference |
| 2,4,6-trichloro-1,3,5-triazine | Amines, then N-Boc-Tyr-OMe ester, then HCl | Triazine-tyrosine hybrids | nih.gov |
| 2-Hydrazino-4,6-disubstituted-1,3,5-triazine | Aldehyde derivatives | 1,3,5-Triazine-hydrazone derivatives | nih.gov |
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | α-Amino acids, triethylamine | (4,6-Dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives | nih.gov |
| 2-Amino wikipedia.orgresearchgate.netresearchgate.nettriazines | Ketones, CuCl, I2 | N-( wikipedia.orgresearchgate.netresearchgate.nettriazine-2-yl) α-ketoamides | nih.gov |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of triazine derivatives to minimize environmental impact. acs.org Key considerations include atom economy, the use of safer solvents, and the reduction of derivatization steps. acs.org
Solvent-free and catalyst-free reaction conditions represent a significant advancement in the green synthesis of triazine compounds. rsc.org For instance, the synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines has been achieved through a solvent-free ipso-substitution of a cyano-group, demonstrating high efficiency and operational simplicity. rsc.org
Microwave-assisted synthesis has also emerged as a green technique, significantly reducing reaction times and often eliminating the need for solvents. nih.govrsc.org The preparation of 2,4-diamino-1,3,5-triazines from dicyandiamide (B1669379) and nitriles under microwave irradiation is a prime example of this approach. rsc.org This method is lauded for its simplicity and reduced use of solvents during both the reaction and purification steps. rsc.org
The use of less hazardous reagents and reaction pathways is another cornerstone of green chemistry. youtube.com This involves moving away from toxic materials like mercury, which was historically used in some industrial chemical processes. youtube.com In the context of triazine synthesis, this translates to avoiding harsh reagents and reaction conditions where possible.
The table below highlights some green chemistry approaches in triazine synthesis:
| Green Chemistry Principle | Application in Triazine Synthesis | Example | Reference |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials into the final product. | Development of multi-component reactions where most atoms from the reactants are found in the product. | rsc.org |
| Safer Solvents and Auxiliaries | Utilizing less hazardous solvents or conducting reactions in the absence of a solvent. | Solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines. | rsc.org |
| Design for Energy Efficiency | Employing methods that reduce energy consumption, such as microwave irradiation. | Microwave-assisted synthesis of 2,4-diamino-1,3,5-triazines. rsc.org | nih.govnih.gov |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. | Direct functionalization of the triazine core without the need for protecting groups. | acs.org |
Reaction Mechanism Elucidation in this compound Synthesis
Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing reaction conditions and predicting product outcomes. The synthesis often involves a series of nucleophilic substitution reactions.
In the classical synthesis starting from cyanuric chloride, the stepwise substitution of chlorine atoms is a key mechanistic feature. The high electrophilicity of the carbon atoms in the triazine ring facilitates attack by nucleophiles like amines. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion.
For multi-component reactions, the proposed mechanisms can be more complex. In the synthesis of 1,3,5-triazine-2,4-dithione derivatives, a plausible mechanism involves the initial nucleophilic attack of thiourea on an aldehyde to form an imine. nih.gov A second molecule of thiourea then adds to this intermediate, leading to a ring-closed adduct that subsequently eliminates ammonia. nih.gov
In the synthesis of N-( wikipedia.orgresearchgate.netresearchgate.nettriazine-2-yl) α-ketoamides from 2-amino wikipedia.orgresearchgate.netresearchgate.nettriazines and ketones, a proposed mechanism involves the initial reaction of the ketone with iodine to form an intermediate that is then oxidized. nih.gov This oxidized species reacts with the 2-amino wikipedia.orgresearchgate.netresearchgate.nettriazine to furnish the final product. nih.gov
Control experiments and spectroscopic analysis are crucial for elucidating these mechanisms. For instance, the formation of intermediates can be monitored by techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization of 4-Amino-1,3,5-triazinan-2-one
Spectroscopic methods are indispensable tools for probing the molecular structure of chemical compounds. For this compound, a comprehensive analysis using a suite of spectroscopic techniques would be required to ascertain its definitive structure and conformational dynamics in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy would provide critical information about the connectivity and spatial arrangement of atoms within the this compound molecule. Both ¹H and ¹³C NMR spectra would be essential. In principle, the ¹H NMR spectrum would reveal distinct signals for the protons on the triazinan ring and the amino group. The chemical shifts, multiplicities (splitting patterns), and coupling constants of these signals would help to establish the neighboring proton environments. For instance, the protons of the methylene (B1212753) groups in the saturated ring would likely appear as complex multiplets due to their diastereotopic nature and coupling to each other as well as to the protons on the adjacent nitrogen atoms. The amino group protons might appear as a broad singlet, and their chemical shift could be sensitive to solvent and temperature.
The ¹³C NMR spectrum would complement the proton data by showing distinct resonances for the carbonyl carbon and the two methylene carbons of the triazinan ring. The chemical shift of the carbonyl carbon would be expected in the downfield region typical for amide-like functionalities. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in unambiguously assigning the proton and carbon signals and confirming the bonding network within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the through-space proximity of protons, which is crucial for determining the preferred conformation of the triazinan ring and the orientation of the amino substituent.
Infrared (IR) and Raman Spectroscopy Techniques
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the cyclic amide (lactam) group. The N-H stretching vibrations of the amino group and the ring NH groups would likely appear as one or more bands in the region of 3200-3500 cm⁻¹. The C-N stretching vibrations and the deformation modes of the amino group would also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching vibrations of the triazinan ring, for instance, might be more prominent in the Raman spectrum than in the IR spectrum. Together, IR and Raman data would provide a comprehensive vibrational fingerprint of this compound, confirming the presence of its key functional groups.
Mass Spectrometry (MS) Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which in turn would confirm its molecular formula (C₃H₇N₄O). The fragmentation pattern observed in the mass spectrum, typically obtained using techniques like electron ionization (EI) or electrospray ionization (ESI), would provide valuable structural information. The fragmentation pathways could involve the loss of the amino group, carbon monoxide, or cleavage of the triazinan ring, and the analysis of the resulting fragment ions would help to corroborate the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. As this compound is a saturated heterocyclic compound, it is not expected to show strong absorption in the visible region. However, it may exhibit absorption bands in the ultraviolet region due to n → π* and π → π* transitions associated with the carbonyl group and the lone pairs on the nitrogen atoms. The position and intensity of these absorption maxima (λmax) would be dependent on the solvent polarity and could provide insights into the electronic environment of the chromophores within the molecule.
Crystallographic Investigations of this compound and its Derivatives
While spectroscopic techniques provide valuable information about molecular structure, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a compound in the solid state.
Single-Crystal X-ray Diffraction Analysis
A single-crystal X-ray diffraction analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the triazinan ring and the geometry of the amino substituent. This technique would allow for the unambiguous determination of the puckering of the six-membered ring, which could adopt conformations such as a chair, boat, or twist-boat.
Powder X-ray Diffraction Characterization
Powder X-ray Diffraction (PXRD) is a primary technique for analyzing the crystalline structure of materials. While specific PXRD data for this compound is not extensively documented in publicly available literature, the methodology can be understood from studies on analogous triazine compounds. For instance, the analysis of 2,4,6-triamino-1,3,5-triazine (melamine) demonstrates how PXRD is employed to determine crystal system and lattice parameters. researchgate.netresearchgate.net
In a typical PXRD analysis, the powdered crystalline sample is irradiated with monochromatic X-rays, and the diffraction pattern of scattered intensity versus scattering angle (2θ) is recorded. acs.orgacs.org This pattern serves as a fingerprint for the crystalline solid. For melamine, PXRD data confirmed a monoclinic crystal system. researchgate.netresearchgate.net The observed diffraction peaks are indexed, and from these, the lattice parameters (a, b, c, α, β, γ) and unit cell volume (V) are calculated. These experimentally derived values are then compared with data obtained from single-crystal X-ray diffraction for validation. researchgate.net A similar approach would be essential for the full solid-state characterization of this compound.
Table 1: Illustrative Lattice Parameters for a Triazine Analog (Melamine)
| Parameter | Single Crystal XRD Value | Powder XRD Value |
|---|---|---|
| a | 7.29 Å | 7.1530 Å |
| b | 7.48 Å | 7.4454 Å |
| c | 10.33 Å | 10.3822 Å |
| α | 90° | 90° |
| β | 108.52° | 113.41° |
| γ | 90° | 90° |
| Volume (V) | 534 (Å)³ | 507.424 (Å)³ |
Data derived from studies on 2,4,6-triamino-1,3,5-triazine and is for illustrative purposes. researchgate.net
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is predominantly governed by a network of intermolecular hydrogen bonds. The molecule possesses functional groups that act as both hydrogen bond donors and acceptors. libretexts.org The amino group (-NH₂) and the ring nitrogens provide hydrogen bond donor sites, while the carbonyl oxygen (C=O) and ring nitrogen atoms serve as hydrogen bond acceptors. nih.govcambridgemedchemconsulting.com
These interactions dictate how the molecules arrange themselves in the crystal lattice. It is expected that strong N-H···O and N-H···N hydrogen bonds would be the primary interactions, leading to the formation of robust, supramolecular architectures such as sheets or chains. This is a common feature in related nitrogen-containing heterocyclic compounds. nih.gov In addition to hydrogen bonding, π-π stacking interactions between the triazine rings could also contribute to the stability of the crystal structure, although the saturated "triazinan" ring in the specified compound would have less aromatic character than unsaturated triazines, potentially weakening these interactions.
Conformational Analysis of this compound
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For the this compound ring, which is not planar, this analysis is crucial.
Experimental Conformational Studies
Experimental determination of the preferred conformation of this compound in solution is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques like ¹H and ¹³C NMR can provide information about the molecular symmetry and the chemical environment of the atoms. For solid-state conformation, single-crystal X-ray diffraction is the definitive method, providing precise bond lengths, bond angles, and torsional angles that define the molecular shape. ontosight.ai While specific experimental conformational data for this exact molecule is scarce, studies on similar 1,3,5-triazine (B166579) derivatives often reveal chair or boat-like conformations for the heterocyclic ring, depending on the substituents. researchgate.net
Theoretical Conformational Studies
Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of molecules. nih.gov Such studies can predict the relative energies of different conformers and identify the most stable structures. For this compound, DFT calculations would likely investigate various ring puckering conformations (e.g., chair, boat, twist-boat) and the orientation of the amino group.
Computational studies on related triazine structures have successfully predicted the most stable tautomers and their geometries. nih.govnih.gov For instance, DFT calculations can determine the energy barriers for rotation around single bonds and the relative stability of conformers in both the gas phase and in solution, providing insights that complement experimental findings. nih.govresearchgate.net These theoretical models are essential for understanding the molecule's structural dynamics where experimental data is unavailable.
Tautomeric Forms and Isomerism of this compound
Isomerism is a key feature of triazines. The parent triazine exists as three structural isomers based on the positions of the nitrogen atoms: 1,2,3-triazine, 1,2,4-triazine (B1199460), and 1,3,5-triazine. wikipedia.org The subject of this article is a derivative of the 1,3,5-isomer.
Furthermore, this compound can exist in several tautomeric forms due to proton migration. The primary tautomerism is the amide-imidic acid (or keto-enol) tautomerism involving the C=O group, and the amino-imino tautomerism involving the -NH₂ group.
Amide-Imidic Acid Tautomerism : The compound can exist in the keto form (this compound) or the enol form (4-amino-2-hydroxy-1,2,3,5-tetrahydro-1,3,5-triazine).
Amino-Imino Tautomerism : The amino form can tautomerize to an imino form (e.g., 4-imino-1,3,5-triazinan-2-one).
Spectral and computational studies on analogous 1,3,5-triazin-2(1H)-ones have shown that the lactam (keto) form is energetically more favorable than the lactim (enol) form. researchgate.net DFT calculations on similar systems confirm the greater stability of the keto-amino tautomer over other possible forms. nih.govresearchgate.net The relative stability is influenced by factors such as solvent polarity and intermolecular interactions. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,4,6-triamino-1,3,5-triazine (melamine) |
| 1,2,3-triazine |
| 1,2,4-triazine |
| 1,3,5-triazine |
| 4-amino-2-hydroxy-1,2,3,5-tetrahydro-1,3,5-triazine |
In-Depth Computational Analysis of this compound Remains Elusive
A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical modeling of the chemical compound this compound. Despite the importance of computational chemistry in elucidating molecular properties, detailed studies employing quantum chemical calculations or molecular dynamics simulations specifically for this saturated triazine derivative are not publicly available.
Computational chemistry serves as a powerful tool for predicting the behavior and properties of molecules, offering insights that complement and guide experimental research. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely used to determine electronic structure, thermodynamic stability, and potential reactivity of chemical compounds. However, an exhaustive search for such data on this compound has been unsuccessful.
The core of the challenge lies in the compound's structure, specifically the saturated "triazinan" ring. The vast majority of published computational research on triazine-based molecules focuses on the aromatic 1,3,5-triazine and its numerous derivatives. These aromatic systems possess a delocalized pi-electron system, which imparts fundamentally different electronic and structural characteristics compared to the saturated hexahydro-triazine ring of this compound.
Consequently, information regarding the following key computational and theoretical aspects for this compound is not available in the reviewed scientific literature:
Computational Chemistry and Theoretical Modeling
Mechanistic Insights from Computational Studies:In the absence of any computational studies, there are no published mechanistic insights derived from theoretical modeling for this compound.
While computational data exists for related but structurally distinct molecules—such as the explosive RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) and various aromatic triazines—this information is not transferable due to significant differences in their electronic and structural nature.
This lack of data highlights a niche area for future research. A thorough computational investigation of 4-Amino-1,3,5-triazinan-2-one would be necessary to provide the foundational theoretical knowledge that is currently missing. Such a study would establish its fundamental chemical and physical properties, paving the way for a better understanding of this and similar saturated heterocyclic systems.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules within a series are responsible for the observed differences in their biological or chemical activities. nih.gov By identifying these key molecular descriptors, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process, reducing costs, and minimizing the need for extensive experimental screening. nih.govnih.gov
While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, a significant body of research exists for structurally related 1,3,5-triazine (B166579) derivatives. These studies provide a robust framework and methodology that is directly applicable to the theoretical modeling of this compound derivatives.
Methodology and Research Findings
QSAR studies on triazine derivatives typically employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govekb.eg These 3D-QSAR techniques are used to build predictive models based on the three-dimensional structures of the molecules.
A typical QSAR workflow involves:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. For modeling purposes, these activity values are often converted to a logarithmic scale (e.g., pIC₅₀). ekb.eg
Molecular Modeling and Alignment: 3D structures of all compounds are generated and optimized to their lowest energy conformation. A crucial step is aligning the molecules based on a common substructure or pharmacophore, which is essential for comparing their 3D properties. researchgate.net
Descriptor Calculation: Various molecular descriptors are calculated. In CoMFA, these are steric and electrostatic fields, while CoMSIA includes additional fields for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.govnih.gov
Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to create a mathematical equation linking the descriptors to the biological activity. The resulting model's statistical significance and predictive power are rigorously validated. nih.gov
Research on dihydro-1,3,5-triazine derivatives as dihydrofolate reductase (DHFR) inhibitors produced a reliable CoMFA model with high correlation and predictive ability. nih.govresearchgate.net The analysis of 46 compounds resulted in a model with a cross-validated correlation coefficient (q²) of 0.724 and a non-cross-validated correlation coefficient (r²) of 0.986, indicating a strong relationship between the structural features and DHFR inhibitory activity. nih.govresearchgate.net Similarly, a 3D-QSAR study on 1,3,5-triazine derivatives as potential anticancer agents yielded statistically significant CoMFA and CoMSIA models, with the CoMFA model showing a q² of 0.70 and an r² of 0.92. ekb.eg
These models are often visualized using contour maps, which highlight the regions around the molecule where specific properties are favorable or unfavorable for activity. For instance, contour maps might indicate that bulky substituents in one region decrease activity (steric hindrance), while an electron-donating group in another region enhances it. nih.gov Studies on various triazine derivatives have consistently shown that steric, electrostatic, and hydrophobic properties are critical in determining their biological activity. nih.govnih.gov For example, in one study, the dominant role of electrostatic and hydrophobic fields for multidrug resistance (MDR) reversing activity was highlighted. nih.gov
Predictive Power and Model Validation
The robustness and predictive capability of a QSAR model are its most important features. These are assessed using several statistical metrics.
r² (Coefficient of Determination): This value indicates how well the model fits the training data. An r² value close to 1.0 suggests a strong correlation. For example, a 3D-QSAR model for aminophenyl benzamide (B126) derivatives showed an excellent r² of 0.99. nih.gov
q² (Cross-validated r²): This is determined through methods like leave-one-out (LOO) cross-validation and is a more stringent test of the model's predictive power. A q² value greater than 0.5 is generally considered indicative of a good predictive model. Models for triazine derivatives have reported q² values as high as 0.724 and 0.773. nih.govugm.ac.id
r²_pred (External Validation): The model's ability to predict the activity of an external test set (compounds not used in model generation) is the ultimate proof of its utility. A study on 1,3,5-triazine anticancer derivatives reported an r²_test value of 0.96 for its CoMFA model, demonstrating excellent predictive accuracy. ekb.eg
The table below summarizes the statistical parameters from representative QSAR studies on 1,3,5-triazine derivatives, illustrating the high predictive power that can be achieved. Such models serve as a significant guide for the rational design of new, more potent compounds based on the this compound scaffold. nih.gov
| Triazine Derivative Class | QSAR Model | No. of Compounds | q² | r² | Reference |
|---|---|---|---|---|---|
| Dihydro-1,3,5-triazines (DHFR Inhibitors) | CoMFA | 46 | 0.724 | 0.986 | nih.gov |
| 1,3,5-Triazines (Anticancer) | CoMFA | 30 | 0.700 | 0.920 | ekb.eg |
| 1,3,5-Triazines (Anticancer) | CoMSIA | 30 | 0.620 | 0.860 | ekb.eg |
| 4-Aminoquinoline-1,3,5-triazines (Antimalarial) | 3D-QSAR | - | 0.773 | 0.881 | ugm.ac.id |
| N-Aryl α1A-AR Antagonists | CoMFA | 32 | 0.840 | - | researchgate.net |
The data from these studies consistently demonstrates that QSAR modeling is a powerful tool for understanding the structure-activity relationships of triazine-based compounds. The insights gained from contour maps and statistical models allow for the targeted design of derivatives with potentially enhanced biological activity. For this compound, this would involve synthesizing derivatives with substituents predicted by a validated QSAR model to be favorable for a desired therapeutic effect.
Biological and Bio Medicinal Research Perspectives Mechanistic and Sar Focus
Structure-Activity Relationship (SAR) Studies of 4-Amino-1,3,5-triazinan-2-one Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to identifying the chemical features of a molecule that are responsible for its biological activity. For the 1,3,5-triazine (B166579) class of compounds, these studies have been pivotal in optimizing potency, selectivity, and other pharmacologically relevant properties.
The biological profile of 1,3,5-triazine derivatives can be dramatically altered by modifying the substituents attached to the triazine ring. The size, shape, and electronic properties of these substituents play a critical role in how the molecule interacts with its biological target.
For instance, in the development of anticancer agents, a series of 2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides were synthesized as molecular hybrids. nih.gov SAR studies revealed that the nature of the R² substituent was key for cytotoxic activity against colon (HCT-116) and breast (MCF-7) cancer cell lines, with the 4-phenylpiperazin-1-yl group showing significant potency. nih.gov
In the context of neurodegenerative diseases, 1,3,5-triazine derivatives have been explored as inhibitors of enzymes like acetylcholinesterase (AChE). nih.gov Research has shown that disubstituted 1,3,5-triazines are generally more potent AChE inhibitors than their trisubstituted counterparts. nih.gov Specifically, the introduction of a 3-(trifluoromethyl)aniline (B124266) group resulted in a derivative with an IC₅₀ value of 0.065 µM, demonstrating superior activity. nih.gov Similarly, another series of 1,3,5-triazine nitrogen mustards were evaluated as inhibitors of both AChE and β-secretase (BACE1), where the substitution of different dipeptide residues onto the triazine ring led to significant variations in inhibitory concentrations. nih.gov
The exploration of 1,3,5-triazines as receptor antagonists also provides valuable SAR insights. For histamine (B1213489) H₄ receptor (H₄R) antagonists, the affinity of trisubstituted 1,3,5-triazines was highly dependent on the substituent at the 4-position of the triazine core. nih.gov A derivative featuring a cyclopentylmethyl group at this position (compound 6) emerged as a promising ligand with a Kᵢ value of 63 nM. nih.gov
Bioisosteric replacement is a crucial strategy in medicinal chemistry used to improve the properties of a lead compound by exchanging a group of atoms with another, broadly similar group. acs.org This can enhance potency, selectivity, or pharmacokinetic parameters while retaining the original biological activity. acs.orgnih.gov
Within the broader class of triazine-based compounds, this strategy has been effectively employed. For example, in the pursuit of adenosine (B11128) A₂A receptor antagonists, researchers hypothesized that switching from a 1,3,5-triazine scaffold to a 1,2,4-triazine (B1199460) isomer could allow the molecule to bind more deeply within the receptor's orthosteric binding pocket. nih.gov This bioisosteric replacement of one nitrogen atom's position within the ring proved to be a successful strategy, leading to the identification of potent and selective A₂A antagonists. nih.gov This demonstrates how subtle changes to the core heterocycle can lead to significant improvements in molecular interactions.
While specific examples of bioisosteric replacement for the saturated this compound are not extensively documented, the principles are broadly applicable. For instance, the ketone or amino group could be replaced by bioisosteres to modulate hydrogen bonding capabilities, or the saturated ring could be replaced by other cyclic systems to alter conformational rigidity and physicochemical properties. tcichemicals.com
Molecular Target Identification and Mechanistic Pathways
Identifying the specific molecular targets of a compound and the cellular pathways it affects is essential for understanding its mechanism of action. For 1,3,5-triazine derivatives, research has pinpointed several key enzymes, receptors, and pathways through which they exert their biological effects.
Derivatives of the 1,3,5-triazine scaffold have been shown to be potent inhibitors of a variety of enzymes implicated in disease.
Cholinesterases and Secretases: In the context of Alzheimer's disease, 1,3,5-triazine derivatives have been identified as inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1). nih.gov In vitro inhibitory activity was quantified using methods such as Ellman's colorimetric method for AChE and Fluorescence Resonance Energy Transfer (FRET) for BACE1. nih.govresearchgate.net One study identified a nitrogen mustard analog with a dipeptide substituent that exhibited high activity against both enzymes, with IC₅₀ values of 0.055 µM for AChE and 11.09 µM for BACE1. nih.gov
Ubiquitin Conjugating Enzymes: Certain 4,6-diamino-1,3,5-triazine-2-carbohydrazides have been developed as inhibitors of the Rad6B ubiquitin conjugating enzyme, which is involved in DNA damage response pathways in cancer. cardiff.ac.ukebi.ac.uk These compounds were shown to have superior Rad6B inhibitory activities compared to previously reported inhibitors. ebi.ac.uk
Kinases: Fused triazine systems, such as 7-Amino- nih.govnih.govnih.govtriazolo[1,5-a] nih.govcardiff.ac.uknih.govtriazines, have been developed as ATP-competitive inhibitors of Casein Kinase 1δ (CK1δ), a serine-threonine kinase involved in neurodegenerative disorders. nih.gov Exploration of substituents at the 2 and 5-positions of this scaffold led to compounds with IC₅₀ values as low as 2.08 µM. nih.gov
Thymidine (B127349) Phosphorylase: In another study, 1,2,4-triazolo[1,5-a] nih.govcardiff.ac.uknih.govtriazine-5-thioxo analogues showed potent inhibitory activity against thymidine phosphorylase, an enzyme involved in angiogenesis. nih.gov
The interaction of 1,3,5-triazine derivatives with G protein-coupled receptors (GPCRs) has been a significant area of investigation, primarily using in vitro receptor binding assays.
Adenosine Receptors: Novel 1,3,5-triazine derivatives were designed to target human adenosine receptors (hARs), which are implicated in cancer. nih.gov Their binding affinities for hA₁ and hA₃ subtypes were evaluated using radioligand binding assays. This research led to the discovery of compound 9c, which showed the highest binding affinity for the hA₁ receptor. nih.gov Molecular docking studies using the crystal structure of the hA₁ AR were also performed to predict the binding mode. nih.gov
Histamine Receptors: A series of trisubstituted 1,3,5-triazines were evaluated for their affinity for the human histamine H₄ receptor (hH₄R), a target for inflammatory conditions. nih.gov A binding assay using [³H]histamine as the radioligand with hH₄R expressed in Sf9 cells was employed to determine the inhibitory constants (Kᵢ) of the new compounds, identifying antagonists with promising affinity. nih.gov
Beyond direct interaction with a single target, 1,3,5-triazine derivatives have been shown to modulate complex cellular pathways, often leading to anti-proliferative or pro-apoptotic effects.
In one notable study, the potent adenosine receptor ligand 9c was investigated in lung cancer cell lines. nih.gov Flow cytometry analysis revealed that the compound inhibited cell viability, induced an increase in intracellular reactive oxygen species (ROS), and caused a depolarization of the mitochondrial membrane potential, indicating the induction of an apoptosis-related pathway. nih.gov
Similarly, molecular hybrids containing the 1,3,5-triazine ring have demonstrated cytotoxic activity against various human cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer. It was shown that some of these compounds induce an apoptotic effect in cancer cells. nih.gov
Furthermore, triazine derivatives that inhibit thymidine phosphorylase were also found to suppress the expression of key angiogenesis markers. In vitro studies using MDA-MB-231 breast cancer cells showed that selected compounds had a noticeable inhibitory effect on the expression of Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9), crucial mediators of tumor growth and metastasis. nih.gov These findings highlight the ability of this class of compounds to interfere with critical cancer-related cellular processes.
Research on this compound and its Derivatives Remains Limited in Publicly Available Scientific Literature
An extensive review of published scientific literature reveals a significant lack of specific research focused on the chemical compound this compound. While the broader class of triazine compounds, particularly aromatic 1,3,5-triazines, is the subject of extensive study in medicinal chemistry and materials science, information regarding the saturated triazinan-2-one derivative is scarce.
The search for computational and biological research data, including molecular docking, pharmacophore modeling, virtual screening, and various in vitro assays specifically for this compound, did not yield targeted results. The available body of research predominantly investigates related, yet structurally distinct, molecules.
For instance, numerous studies focus on aromatic 1,3,5-triazine derivatives, which feature a delocalized electron system within the triazine ring. These compounds have been explored for a wide range of biological activities, including as anticancer, antimicrobial, and antiviral agents. nih.govresearchgate.netnih.gov Computational methods are frequently employed in the study of these aromatic triazines to understand their structure-activity relationships and to design novel therapeutic agents. researchgate.nettandfonline.comresearchgate.net
Furthermore, research on other saturated triazine systems, such as the explosive hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), is available but pertains to a molecule with different substituents and applications, primarily in environmental science and toxicology. nih.govepa.gov
The specific scaffold of this compound, characterized by a saturated (hexahydro) triazine ring with both an amino group and a carbonyl group, does not appear to be a widely investigated structure in the context of the requested biological and bio-medicinal research perspectives. While a commercially available hydrate (B1144303) form of the related aromatic compound, 4-Amino-1,3,5-triazin-2(1H)-one, is noted, this is not the saturated compound of interest. bldpharm.com
Due to the absence of specific scientific data for this compound in the public domain, a detailed article on its computational and in vitro biological research as per the requested outline cannot be generated at this time. Further primary research would be required to elucidate the biological and bio-medicinal properties of this particular chemical entity.
Applications in Materials Science and Industrial Chemistry
4-Amino-1,3,5-triazinan-2-one in Polymer Chemistry and Resin Synthesis
The 1,3,5-triazine (B166579) core is a fundamental component in the synthesis of various polymers and resins, prized for its rigidity, thermal stability, and chemical resistance. researchgate.net While direct polymerization of this compound is not widely documented, its structural motifs are integral to creating complex polymeric structures. The synthesis of triazine-based polymers often begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which allows for the stepwise and controlled substitution of its chlorine atoms with various nucleophiles. nih.govwikipedia.orgnih.gov This process enables the creation of highly cross-linked and thermally stable thermosetting polymers, such as melamine-formaldehyde resins, where the amino groups on the triazine ring react with formaldehyde.
Derivatives of 1,3,5-triazine are used to create star-shaped molecules and both hyper-branched and linear polymers. researchgate.netrsc.org For instance, the reaction of resin-bound amino acids with isocyanates can yield resin-bound ureas, which can further react to form 1,3,5-triazine-2,4,6-triones, demonstrating a pathway for integrating the triazine structure into solid-phase polymer synthesis. nih.gov The polycondensation of triazine-containing monomers can lead to polymers with unique properties. Computationally, polymers composed entirely of 1,3,5-triazine cores, denoted as (C₃N₃)₂n, have been investigated, revealing non-planar, warped π-systems that could lead to new types of nanoparticles or nanomaterials. nih.gov
The synthesis of substituted 1,3,5-triazines for polymer applications can be achieved through various methods, including copper-catalyzed reactions and one-pot syntheses, which offer efficient routes to complex triazine derivatives. nih.govorganic-chemistry.org These synthetic strategies allow for the incorporation of functional groups that can later be used for polymerization or to impart specific properties to the final resin.
Integration of this compound Derivatives in Functional Materials
Derivatives of 1,3,5-triazine are extensively used in the creation of functional materials due to their exceptional photothermal stability and tunable chemical and photophysical characteristics. researchgate.net These compounds are key components in materials for organic electronics, such as organic light-emitting diodes (OLEDs), and as fluorescent sensors. researchgate.netrsc.org
The electron-deficient nature of the triazine ring makes it an excellent building block for materials with specific electronic properties. researchgate.net Functionalized 1,3,5-triazine derivatives are used as components for photo- and electroluminescent materials. researchgate.netrsc.org Star-shaped aryl and arylvinyl derivatives of 1,3,5-triazine exhibit notable photoluminescence and have been applied as fluorescent sensors for detecting nitro-containing explosives. rsc.org The modification of the triazine core with different substituents allows for the fine-tuning of the material's emission color and efficiency.
Recent research has focused on developing advanced molecules for phosphorescent OLEDs (PhOLEDs) and materials exhibiting thermally activated delayed fluorescence (TADF), where the triazine core plays a crucial role. rsc.org Furthermore, 1,3,5-triazine derivatives have been investigated for their nonlinear optical (NLO) properties and for applications in multilayer data storage. rsc.org The synthesis of these functional materials often involves creating derivatives with specific electron-donating and electron-withdrawing groups to control their intramolecular charge transfer characteristics, which are essential for their optical and electronic functions.
A novel core-shell adsorbent, UiO-66-NH₂@TpTTA-COF, rich in nitrogen and oxygen, was constructed using a triazine-based covalent organic framework. acs.org This material demonstrated high efficiency in extracting Co(II) from solutions, with the adsorbed cobalt complex subsequently being reused as an electrocatalyst for the oxygen evolution reaction (OER). acs.org The high nitrogen and oxygen content, partly from the triazine units, was crucial for the selective coordination and capture of the metal ions. acs.org
Role of this compound in Energetic Materials Research
The high nitrogen content and inherent thermal stability of the triazine ring make it a desirable scaffold for the development of high-energy materials (HEMs). researchgate.net Triazine derivatives are explored for their potential to create explosives and propellants with a favorable balance of performance, stability, and insensitivity to external stimuli like impact and friction. researchgate.netpurdue.edu
A major challenge in energetic materials research is the development of compounds that possess high detonation performance while remaining insensitive to accidental ignition. researchgate.net Triazine derivatives have shown significant promise in this area. For example, 4-amino-1,2,3-triazine 2-oxide has been used as a structural unit to design new energetic materials with good thermal stability and low impact sensitivity. rsc.org The introduction of amino groups and the formation of fused-ring systems are common strategies to enhance stability. researchgate.netrsc.org
Studies have shown that compounds derived from 4-amino-1,2,3-triazine N-oxides exhibit promising properties as energetic materials, including high thermal stability. researchgate.net For instance, 4-amino-7-nitro-5H-pyrazolo[4,3-d] researchgate.netrsc.orgresearchgate.nettriazine-2-oxide was designed as a heat-resistant and insensitive energetic compound. researchgate.net Similarly, the compound 4-amino-5-nitro-7H-pyrazolo[3,4-d] researchgate.netrsc.orgresearchgate.nettriazine-2-oxide (PTO) demonstrates high thermal stability with a decomposition temperature (Td) of 275 °C and excellent insensitivity to impact (IS: 40 J) and friction (FS: 360 N). researchgate.net The thermal behavior of nitroguanidine-based propellants was studied with the addition of 4,4′,6,6′-tetra(azido)hydrazo-1,3,5-triazine (TAHT), which was found to improve the thermal stability of the propellant. mdpi.com
The table below summarizes the thermal stability and sensitivity data for selected triazine-based energetic materials.
| Compound | Decomposition Temperature (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |
|---|---|---|---|---|
| 4-amino-5-nitro-7H-pyrazolo[3,4-d] researchgate.netrsc.orgresearchgate.nettriazine-2-oxide (PTO) | 275 | 40 | 360 | researchgate.net |
| 5-((1H-tetrazol-5-yl)methyl)-4H-1,2,4-triazole-3,4-diamine (TMT) | > RDX and TNT | > 40 | > 360 | researchgate.net |
| 4-amino-6,8-dinitrobenzo[d] researchgate.netrsc.orgresearchgate.nettriazine 2-oxide (Compound 1) | High resistance | High resistance | Not specified | rsc.org |
| 4,5-diamino-6,8-dinitrobenzo[d] researchgate.netrsc.orgresearchgate.nettriazine 2-oxide (Compound 2) | High resistance | High resistance | Not specified | rsc.org |
Crystal engineering is a critical aspect of designing high-energy-density materials (HEDMs) as the crystal packing and intermolecular interactions significantly influence properties such as density, stability, and sensitivity. The arrangement of molecules in the crystal lattice can be manipulated to achieve higher density, which is directly related to detonation performance.
For triazine-based energetic materials, X-ray diffraction is a key technique to analyze their crystal structures. researchgate.netresearchgate.net The formation of extensive hydrogen bonding networks is a common feature in the crystal structures of amino-substituted triazine derivatives, which contributes to their stability and density. mdpi.com For example, the crystal structure of 2,4,6-triamino-1,3,5-triazine (melamine) has been studied, revealing a monoclinic system, and its thermal stability was found to be high, up to 336 °C. researchgate.netresearchgate.net
The design of energetic salts based on triazine cations and energetic anions is another strategy. researchgate.netmdpi.com This approach can lead to materials with high densities and excellent detonation properties. For instance, the hydrazinium (B103819) salt of an azole-fused 4-amino-1,2,3-triazine N-oxide derivative was found to have a high density of 1.800 g/cm³, a detonation velocity of 9385 m/s, and a detonation pressure of 33.6 GPa. researchgate.net Theoretical calculations are also employed to predict the crystal structure and energetic properties of new compounds, guiding synthetic efforts toward promising HEDM candidates. mdpi.com
The table below presents crystallographic and performance data for selected triazine-based energetic materials.
| Compound | Crystal System | Space Group | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |
|---|---|---|---|---|---|---|
| Hydrazinium salt of azole fused 4-amino-1,2,3-triazine N-oxide derivative | Not specified | Not specified | 1.800 | 9385 | 33.6 | researchgate.net |
| 4-amino-3-hydrazino-5-methyl-1,2,4-triazolium perchlorate (B79767) (Compound 7) | Not specified | Not specified | Not specified | Not specified | 34.2 | mdpi.com |
| 4-amino-3-hydrazino-5-methyl-1,2,4-triazolium dinitramide (Compound 8) | Not specified | Not specified | Not specified | 8887 | Not specified | mdpi.com |
| 2,4,6-triamino-1,3,5-triazine (Melamine) | Monoclinic | P21/c | Not specified | Not applicable | Not applicable | researchgate.net |
Agricultural and Agrochemical Research of 4 Amino 1,3,5 Triazinan 2 One
Herbicidal Activity and Target Mechanism Investigations
Triazine compounds are well-established as herbicides, with their primary mode of action being the inhibition of photosynthesis. researchgate.net They disrupt the electron transport chain in photosystem II (PSII) by binding to the D1 protein, which prevents the binding of plastoquinone. researchgate.net This blockage leads to a buildup of reactive oxygen species, causing lipid peroxidation and ultimately plant death. researchgate.net
Research into specific derivatives of 4-Amino-1,3,5-triazinan-2-one has shown varying degrees of herbicidal efficacy. For instance, a study on 2-azido-4-ethylamino-6-tert-butylamino-s-triazine (VL 9385) demonstrated selective and potent herbicidal activity against broadleaf weeds like Amaranthus retroflexus. westerneuropeanstudies.com The effectiveness of this compound was found to be dose-dependent. westerneuropeanstudies.com Another related compound, 4-amino-2-chloro-1,3,5-triazine, a metabolite of the widely used herbicide atrazine (B1667683), was found to be non-phytotoxic to oats, indicating that deamination can lead to detoxification. oup.com
The investigation into novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds revealed significant root growth inhibition in weeds. nih.gov At a concentration of 250 µM, 28 of these compounds showed over 80% inhibition of Brassica napus root growth. nih.gov Furthermore, post-emergence tests indicated that many of these compounds effectively controlled broadleaf weeds, with ten compounds achieving 100% inhibition of Amaranthus retroflexus L growth. nih.gov
The following table summarizes the herbicidal activity of selected triazine derivatives:
| Compound/Derivative | Target Weed(s) | Observed Effect | Reference |
| 2-azido-4-ethylamino-6-tert-butylamino-s-triazine (VL 9385) | Amaranthus retroflexus, Echinochloa crus-galli, Chenopodium album | 89% biomass inhibition of A. retroflexus at 2.0 kg/ha . westerneuropeanstudies.com | westerneuropeanstudies.com |
| 4-amino-2-chloro-1,3,5-triazine | Oat (Avena sativa L.) | No phytotoxic activity. oup.com | oup.com |
| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Brassica napus, Amaranthus retroflexus L. | >80% root growth inhibition in B. napus; up to 100% inhibition of A. retroflexus growth. nih.gov | nih.gov |
Exploration of Insecticidal and Fungicidal Potential
Beyond herbicidal applications, derivatives of this compound have been explored for their insecticidal and fungicidal properties. A study on novel triazone derivatives containing acylhydrazone moieties revealed promising insecticidal activity. mdpi.com Specifically, compounds 3t and 3w in the study demonstrated aphicidal activities comparable to the commercial insecticide pymetrozine. mdpi.com Additionally, compound 3u exhibited the highest larvicidal activity against Culex pipiens pallens. mdpi.com
The same study also highlighted the broad-spectrum fungicidal activities of these derivatives against 14 different plant fungi. mdpi.com A significant number of the synthesized compounds showed more than 50% inhibition rates against various fungal species at a concentration of 50 mg/kg. mdpi.com For example, twenty compounds were more effective than chlorothalonil (B1668833) against Fusarium graminearum. mdpi.com
Further research into 3-aryl-1,2,4-triazin-6-one derivatives also demonstrated compelling antifungal activity against several plant-pathogenic fungi. nih.gov One of the most active compounds in this series showed control of Zymoseptoria tritici with an EC50 of 0.005 ppm, which is comparable to the commercial fungicide azoxystrobin. nih.gov Another patent describes triazinedione compounds with good control of Wheat Rust (Puccinia recondita) at an application rate of 50 parts per million. google.com
The table below presents a summary of the insecticidal and fungicidal activity of some triazine derivatives:
| Compound/Derivative | Target Pest/Fungus | Observed Effect | Reference |
| Triazone derivatives with acylhydrazone moieties (e.g., 3t, 3w) | Aphids, Culex pipiens pallens | Aphicidal activity comparable to pymetrozine; high larvicidal activity. mdpi.com | mdpi.com |
| Triazone derivatives with acylhydrazone moieties | Various plant fungi (e.g., Fusarium graminearum) | Broad-spectrum fungicidal activity, with some compounds outperforming chlorothalonil. mdpi.com | mdpi.com |
| 3-aryl-1,2,4-triazin-6-one derivatives | Zymoseptoria tritici | EC50 of 0.005 ppm, comparable to azoxystrobin. nih.gov | nih.gov |
| Triazinedione compounds | Wheat Rust (Puccinia recondita) | Good control at 50 ppm. google.com | google.com |
Plant Growth Regulation Studies
The inherent biological activity of triazine compounds also extends to plant growth regulation. While the primary focus of research has been on their pesticidal properties, some studies touch upon their effects on plant development. For instance, the detoxification of atrazine to 4-amino-2-chloro-1,3,5-triazine eliminated its phytotoxicity, suggesting that modifications to the triazine ring can alter its interaction with plant systems. oup.com
The study on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, while focused on herbicidal effects, inherently demonstrates plant growth regulation through root growth inhibition. nih.gov This indicates that these compounds interfere with fundamental plant development processes.
Further research is needed to fully elucidate the potential of this compound and its derivatives as specific plant growth regulators, separate from their herbicidal actions. Understanding the structure-activity relationships that differentiate phytotoxicity from beneficial growth regulation will be key to developing novel applications in this area.
Emerging Research Directions and Future Outlook
Synergistic Approaches Combining Computational and Experimental Chemistry
The integration of computational modeling with experimental validation is a powerful strategy for accelerating the discovery and optimization of novel compounds. For derivatives of the related 1,3,5-triazine (B166579), this synergy has been pivotal. For instance, molecular docking studies have been instrumental in predicting the binding modes of triazine derivatives with biological targets like adenosine (B11128) receptors and the PI3K/mTOR signaling pathway. nih.govcolab.wsnih.gov These computational predictions guide the synthesis of more potent and selective compounds, which are then validated through in vitro and in vivo assays. nih.govrsc.org
Similarly, quantum chemical calculations and Density Functional Theory (DFT) have been employed to elucidate the structural and electronic properties of triazine compounds, correlating them with their observed biological activities. researchgate.net This dual approach of prediction and empirical testing minimizes trial-and-error, saving time and resources. Future research on 4-Amino-1,3,5-triazinan-2-one will likely adopt this model to predict its biological activity, reaction mechanisms, and material properties, thereby guiding targeted experimental work.
Table 1: Examples of Synergistic Computational and Experimental Approaches in Triazine Research
| Research Area | Computational Method | Experimental Validation | Key Finding/Outcome | Reference |
|---|---|---|---|---|
| Anticancer Drug Design | Molecular Docking | In vitro cell viability assays, Western blotting | Identification of potent PI3K/mTOR dual inhibitors. | colab.wsnih.gov |
| Adenosine Receptor Ligands | Molecular Docking | Radioligand binding assays, Flow cytometry | Prediction of binding modes and discovery of compounds that induce ROS and cell death in lung cancer cells. | nih.gov |
| Alzheimer's Disease Research | Molecular Dynamics Simulation | In vitro enzyme inhibition assays (AChE/BChE) | Validation of binding affinities and conformational stability of potential inhibitors. | nih.gov |
| Structural Elucidation | Quantum Chemical Calculations | Spectroscopic analysis (NMR, IR) | Confirmation of the lactam form in 4-chloro-6-(R,R′-amino)-1,3,5-triazin-2(1H)-ones. | researchgate.net |
Advanced Methodologies for Synthesis and Characterization
The synthesis of triazine derivatives often starts from the readily available and inexpensive cyanuric chloride. wikipedia.org Modern synthetic chemistry offers several advanced methodologies that could be adapted for the efficient and selective synthesis of this compound and its derivatives. These include:
Sequential Nucleophilic Substitution: This conventional method allows for the step-wise introduction of different functional groups onto the triazine ring by carefully controlling reaction temperatures. derpharmachemica.com
Multi-component Reactions: These reactions offer an efficient route to complex molecules in a single step from simple starting materials, increasing yield and reducing waste. derpharmachemica.com
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for reactions such as the synthesis of triazinic chalcones. mdpi.com
Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki coupling are frequently used to form carbon-carbon bonds, enabling the attachment of various aryl groups to the triazine core. nih.gov
For characterization, a suite of advanced analytical techniques is essential to confirm the structure, purity, and properties of new compounds. Beyond standard spectroscopic methods like NMR, IR, and Mass Spectrometry, techniques such as single-crystal X-ray diffraction are invaluable for unambiguously determining the three-dimensional structure. rsc.orgThermal analysis methods, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability of new materials, a key parameter for applications in materials science. ekb.eg
Expanding the Scope of Biological and Materials Applications for this compound
The 1,3,5-triazine scaffold is a well-established pharmacophore, and its derivatives exhibit a vast range of biological activities. nih.govresearchgate.netresearchgate.net This suggests that this compound could also serve as a core for developing novel therapeutic agents. The potential applications are broad and include:
Anticancer Agents: Many triazine derivatives have shown potent activity against various cancer cell lines, including breast, lung, and cervical cancers, often by inhibiting key enzymes like PI3K and mTOR. colab.wsnih.govrsc.orgnih.govnih.gov
Antimicrobial and Antiviral Agents: The triazine nucleus is a component of compounds active against bacteria, fungi, and viruses. derpharmachemica.comresearchgate.net
Enzyme Inhibitors: Triazine derivatives have been developed as inhibitors for a range of enzymes, including cholinesterases for Alzheimer's disease treatment and monoamine oxidase B (MAO-B). nih.govwikipedia.org
In the realm of materials science , the electron-deficient nature of the 1,3,5-triazine ring makes it an excellent building block for functional organic materials. rsc.org Star-shaped triazine derivatives have been successfully developed as host materials for highly efficient phosphorescent organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The triazine structure is also used to construct liquid crystals and advanced polymers. ekb.egrsc.org By analogy, this compound could be explored as a monomer or key intermediate for creating novel polymers and functional materials with unique electronic and physical properties.
Table 2: Potential Applications of this compound Based on Analogous Compounds
| Application Area | Specific Target/Use | Rationale Based on Triazine Derivatives | Reference |
|---|---|---|---|
| Biological | Anticancer | Inhibition of signaling pathways (e.g., PI3K/mTOR), induction of apoptosis. | nih.govnih.gov |
| Neurodegenerative Diseases | Inhibition of enzymes like Acetylcholinesterase (AChE) and aggregation of Aβ peptides. | nih.gov | |
| Materials Science | Organic Electronics (OLEDs) | Used as electron-transporting or host materials due to high triplet energies. | rsc.orgresearchgate.net |
| Advanced Polymers | Component of reactive dyes, resins, and functional polymers. | wikipedia.orgrsc.org |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-Amino-1,3,5-triazinan-2-one, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves cyclization reactions using substituted guanidines or urea derivatives. For example, solvent-free methods (e.g., condensation of nitriles with guanidine derivatives under thermal or catalytic conditions) can enhance efficiency and reduce by-products . Optimization requires factorial design experiments to evaluate variables like temperature, solvent polarity, and catalyst loading. Statistical tools (e.g., ANOVA) can identify dominant factors affecting yield .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on characteristic chemical shifts (e.g., NH₂ protons at δ 5.5–6.5 ppm; triazinanone ring carbons at δ 150–170 ppm) .
- IR : Confirm carbonyl (C=O) stretching at ~1650–1750 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹ .
- MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. What experimental design principles should guide the evaluation of this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Employ a split-plot design to test stability across pH (2–12) and temperature (25–80°C). Use HPLC to monitor degradation kinetics and Arrhenius plots to predict shelf life. Include control samples with antioxidants (e.g., BHT) to assess oxidative stability .
Advanced Research Questions
Q. How can computational tools (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound derivatives?
- Methodological Answer :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use COSMO-RS simulations to model solvent effects .
- Docking : Perform virtual screening against target proteins (e.g., kinases) using AutoDock Vina. Validate with MD simulations to assess binding stability .
- 3D-QSAR : Build models using steric/electronic descriptors from synthesized analogs to correlate structure with activity (e.g., antitumor IC₅₀ values) .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal assays (e.g., MTT vs. ATP-luminescence for cytotoxicity) .
- Meta-analysis : Apply hierarchical clustering to identify outliers or assay-specific biases. Adjust for variables like cell line passage number or serum concentration .
- Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target engagement in conflicting models .
Q. How can membrane separation technologies enhance the purification of this compound from complex reaction mixtures?
- Methodological Answer : Optimize nanofiltration or reverse osmosis membranes based on molecular weight cut-off (MWCO) and charge. For example, polyamide membranes with MWCO < 300 Da can retain triazinanone while allowing smaller impurities (e.g., salts) to permeate. Monitor flux decline and fouling via Darcy’s law modeling .
Data Management and Reproducibility
Q. What protocols ensure data integrity and reproducibility in studies involving this compound?
- Methodological Answer :
- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data (e.g., NMR FIDs, chromatograms) .
- Version Control : Use GitLab or Dataverse to track experimental iterations and reagent batch variations .
- Encryption : Secure sensitive data (e.g., proprietary analogs) with AES-256 encryption and role-based access controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
